

# Application Notes: DSRM-3716 in iPSC-Derived Motor Neuron Axon Degeneration Assays

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Compound of Interest		
Compound Name:	DSRM-3716	
Cat. No.:	B1339040	Get Quote

#### Introduction

DSRM-3716 is a potent and selective inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1), an enzyme that plays a central role in the initiation of axon degeneration.[1][2] In response to axonal injury or disease-related stress, SARM1's NADase activity is triggered, leading to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) and subsequent axonal fragmentation.[1] DSRM-3716 offers a powerful tool for investigating the mechanisms of axon degeneration and for the development of potential therapeutics for a range of neurodegenerative diseases. This document provides detailed protocols for utilizing DSRM-3716 in axon degeneration assays with human induced pluripotent stem cell (iPSC)-derived motor neurons.

#### Mechanism of Action

**DSRM-3716** acts as a reversible inhibitor of the SARM1 NAD+ hydrolase.[3] By blocking the enzymatic activity of SARM1, **DSRM-3716** prevents the rapid decline in NAD+ levels that is a critical step in the axon degeneration cascade.[1] This inhibition has been shown to protect axons from degeneration induced by various stimuli, including mechanical injury (axotomy) and exposure to toxins that cause mitochondrial dysfunction, such as rotenone.[1][4] The protective effect of **DSRM-3716** recapitulates the phenotype observed in SARM1 knockout models.[1][4]

## **Data Presentation**



The following tables summarize the quantitative data on the efficacy of **DSRM-3716** in protecting axons from degeneration.

Table 1: Dose-Dependent Axon Protection by **DSRM-3716** in Human iPSC-Derived Motor Neurons

DSRM-3716 Concentration	Axon Fragmentation Index
0 μM (Control)	High
1 μΜ	Moderate
3 μΜ	Low
10 μΜ	Very Low / Complete Protection

Note: This table is a qualitative summary based on findings that show dose-dependent protection.[4]

Table 2: IC50 Values of DSRM-3716 in Axon Degeneration and SARM1 Activity Assays

Assay	Cell Type	IC50 Value
Axon Fragmentation	Mouse DRG Neurons	2.1 μM[4]
cADPR Increase Inhibition (SARM1 activity)	Mouse DRG Neurons	2.8 μM[4]
NfL Release Inhibition	Mouse DRG Neurons	1.9 μM[4]
SARM1 NADase Activity (biochemical assay)	-	75 nM[2][3]

## **Experimental Protocols**

Protocol 1: Differentiation of Human iPSCs into Motor Neurons

This protocol is a generalized procedure based on established methods for generating motor neurons from iPSCs.[5][6]



#### Materials:

- Human iPSCs
- iPSC culture medium (e.g., StemFit AK02N)
- Matrigel or iMatrix-511 coated plates
- Neural induction medium (NIM)
- Motor neuron progenitor (MNP) differentiation medium
- Motor neuron maturation medium
- Small molecules for differentiation (e.g., CHIR99021, SB431542, DMH1, Retinoic Acid, Purmorphamine)
- ROCK inhibitor (e.g., Y-27632)
- Cell dissociation reagent (e.g., TrypLE)
- Basic fibroblast growth factor (bFGF)
- Brain-derived neurotrophic factor (BDNF)
- Glial cell line-derived neurotrophic factor (GDNF)

#### Procedure:

- iPSC Culture: Culture human iPSCs on Matrigel or iMatrix-511 coated plates in iPSC culture medium.
- Neural Induction (Days 0-6): When iPSCs reach 70-80% confluency, switch to Neural Induction Medium (NIM) supplemented with small molecules such as CHIR99021, SB431542, and DMH1 to induce neural stem cell (NSC) formation.[5]
- Motor Neuron Progenitor (MNP) Specification (Days 6-12): Culture the NSCs in MNP differentiation medium containing Retinoic Acid and a Sonic Hedgehog (SHH) agonist like



Purmorphamine to specify motor neuron progenitors.[5]

- Motor Neuron Maturation (Days 12+): Dissociate the MNPs and re-plate them onto a new coated surface in motor neuron maturation medium supplemented with neurotrophic factors such as BDNF and GDNF.[6] Add a ROCK inhibitor for the first 24 hours to improve cell survival after passaging.[7]
- Characterization: After 2-3 weeks of maturation, confirm motor neuron identity by immunocytochemistry for markers like βIII-tubulin (Tuj1), MAP2, and specific motor neuron markers such as HB9 (MNX1) and Choline Acetyltransferase (ChAT).[8][9]

Protocol 2: Axon Degeneration Assay in iPSC-Derived Motor Neurons

This protocol outlines the procedure for inducing and quantifying axon degeneration in iPSC-derived motor neurons and assessing the protective effects of **DSRM-3716**.

#### Materials:

- Mature iPSC-derived motor neurons cultured on appropriate plates or microfluidic devices
- DSRM-3716 (solubilized in DMSO)
- Axotomy tool (e.g., scalpel or laser) or chemical inducer of axon degeneration (e.g., Rotenone)
- Imaging system (e.g., fluorescence microscope)
- Image analysis software
- Antibodies for immunocytochemistry (e.g., anti-βIII-tubulin)

#### Procedure:

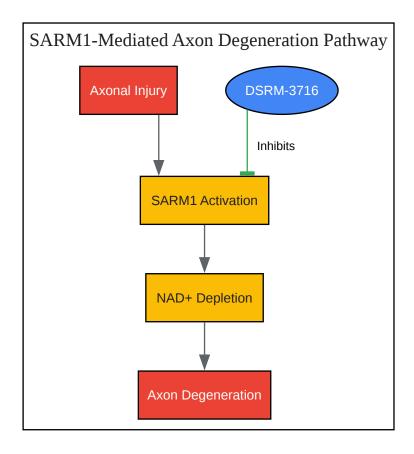
 Cell Plating: Plate mature iPSC-derived motor neurons in a manner that allows for clear visualization and manipulation of axons. Microfluidic devices are recommended for separating cell bodies and axons.[10][11]



- DSRM-3716 Treatment: Prepare a stock solution of DSRM-3716 in DMSO. Dilute the stock solution in motor neuron maturation medium to the desired final concentrations. Add the DSRM-3716 containing medium to the cells and incubate for a specified period before inducing axon degeneration. A vehicle control (DMSO) should be run in parallel.
- Induction of Axon Degeneration:
  - Axotomy: Mechanically sever the axons using a sterile scalpel or a focused laser beam.
     [12]
  - Chemical Induction: Treat the cells with a neurotoxic agent like rotenone to induce mitochondrial dysfunction and subsequent axon degeneration.[1][4]
- Incubation and Imaging: Incubate the cells for a time course (e.g., 6, 12, 24, 48 hours) postinjury. At each time point, acquire images of the axons using a fluorescence microscope. If
  performing immunocytochemistry, fix the cells with 4% paraformaldehyde (PFA) before
  staining.[8]
- · Quantification of Axon Degeneration:
  - Axon Fragmentation Index: Quantify the degree of axon fragmentation using image analysis software. This can be done by measuring the ratio of fragmented axon area to the total axon area.
  - Neurofilament Light Chain (NfL) Release: Measure the concentration of NfL in the culture supernatant as a biomarker of axonal damage.[4]

## **Mandatory Visualizations**

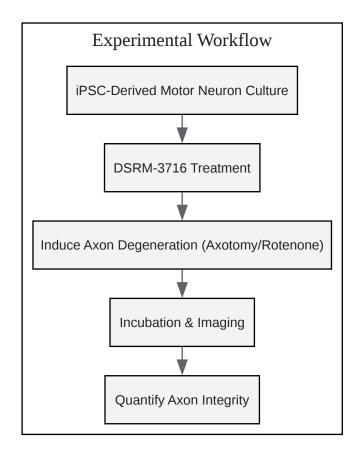




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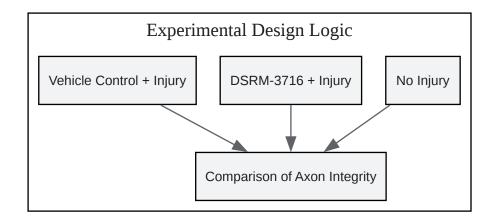
Caption: SARM1 signaling pathway in axon degeneration and the inhibitory action of **DSRM-3716**.





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Caption: Workflow for assessing **DSRM-3716**'s effect on axon degeneration.



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Caption: Logical relationship of experimental and control groups.



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